molecular formula C16H26OS B3839685 1,2-Dimethyl-3-(5-propan-2-ylsulfanylpentoxy)benzene

1,2-Dimethyl-3-(5-propan-2-ylsulfanylpentoxy)benzene

Cat. No.: B3839685
M. Wt: 266.4 g/mol
InChI Key: ZHRWZFAUQCQZKC-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound characterized by its aromatic benzene ring substituted with dimethyl groups and a propan-2-ylsulfanylpentoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-(5-propan-2-ylsulfanylpentoxy)benzene typically involves multiple steps, including the formation of the benzene ring and subsequent substitution reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution with the desired functional groups under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-(5-propan-2-ylsulfanylpentoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogenated derivatives.

Scientific Research Applications

1,2-Dimethyl-3-(5-propan-2-ylsulfanylpentoxy)benzene has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate cellular processes and pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylbenzene: Lacks the propan-2-ylsulfanylpentoxy chain, resulting in different chemical properties.

    3-(5-propan-2-ylsulfanylpentoxy)benzene: Lacks the dimethyl groups, affecting its reactivity and applications.

Uniqueness

1,2-Dimethyl-3-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to the presence of both dimethyl groups and the propan-2-ylsulfanylpentoxy chain, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,2-dimethyl-3-(5-propan-2-ylsulfanylpentoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26OS/c1-13(2)18-12-7-5-6-11-17-16-10-8-9-14(3)15(16)4/h8-10,13H,5-7,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRWZFAUQCQZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCCSC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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